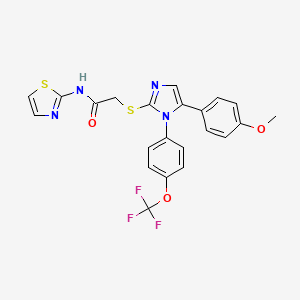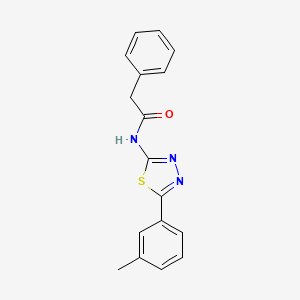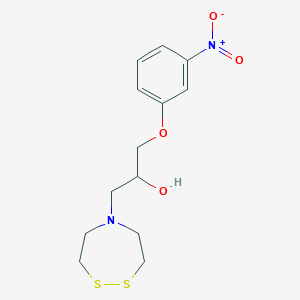
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
作用機序
The mechanism of action of 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is complex and involves the modulation of several different signaling pathways. This compound has been found to modulate the activity of GABA-A receptors, which are important targets for many drugs used in the treatment of anxiety, epilepsy, and other neurological disorders. Additionally, 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of nitric oxide synthase, which is responsible for the production of nitric oxide. Finally, this compound has been found to protect neurons from oxidative damage, which is a common feature of many neurological disorders.
Biochemical and Physiological Effects:
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to have various biochemical and physiological effects that make it a valuable tool for scientific research. Some of the most notable effects of this compound include:
1. Modulation of GABA-A receptor activity: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of GABA-A receptors, which are important targets for many drugs used in the treatment of anxiety, epilepsy, and other neurological disorders.
2. Modulation of nitric oxide synthase activity: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of nitric oxide synthase, which is responsible for the production of nitric oxide.
3. Protection against oxidative stress: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to protect neurons from oxidative damage, which is a common feature of many neurological disorders.
実験室実験の利点と制限
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has several advantages and limitations for use in lab experiments. Some of the advantages of this compound include:
1. High purity: The synthesis method for 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been optimized to produce high yields of pure product, making it readily available for scientific research.
2. Versatility: This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
3. Low toxicity: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to have low toxicity, making it safe for use in lab experiments.
Some of the limitations of this compound include:
1. Limited solubility: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Limited stability: This compound is relatively unstable and can degrade over time, which can affect the reproducibility of experiments.
将来の方向性
There are several future directions for research on 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol. Some of the most promising directions include:
1. Investigating the potential therapeutic applications of this compound in the treatment of neurological disorders such as anxiety and epilepsy.
2. Studying the effects of this compound on other signaling pathways involved in neuronal function, such as the glutamatergic and dopaminergic systems.
3. Developing new synthesis methods for 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol that improve yield and purity.
4. Investigating the potential use of this compound as a tool for studying the role of nitric oxide in neuronal signaling.
Conclusion:
In conclusion, 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol is a valuable tool for scientific research due to its various biochemical and physiological effects. This compound has been extensively studied for its potential applications in the fields of pharmacology, biochemistry, and neuroscience, and has been found to modulate the activity of GABA-A receptors, nitric oxide synthase, and protect neurons from oxidative stress. While there are limitations to the use of this compound in lab experiments, it remains a promising area of research for the future.
合成法
The synthesis of 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol involves the reaction of 3-nitrophenol with 1,2,5-thiadiazepane-5-thione in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with epichlorohydrin to form the final compound. The synthesis method has been optimized to produce high yields of pure 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol, making it readily available for scientific research.
科学的研究の応用
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been extensively researched for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects that make it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience. Some of the most common applications of this compound include:
1. Studying the effects of GABA-A receptor modulation: 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of GABA-A receptors, which are important targets for many drugs used in the treatment of anxiety, epilepsy, and other neurological disorders.
2. Investigating the role of nitric oxide in neuronal signaling: Nitric oxide is an important signaling molecule in the brain, and 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to modulate the activity of nitric oxide synthase, which is responsible for the production of nitric oxide.
3. Studying the effects of oxidative stress on neuronal function: Oxidative stress is a common feature of many neurological disorders, and 1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol has been found to protect neurons from oxidative damage.
特性
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c16-12(9-14-4-6-20-21-7-5-14)10-19-13-3-1-2-11(8-13)15(17)18/h1-3,8,12,16H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQORVUEDLQYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CC(COC2=CC=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,5-Dithiazepan-5-yl)-3-(3-nitrophenoxy)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


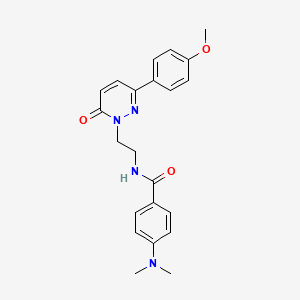
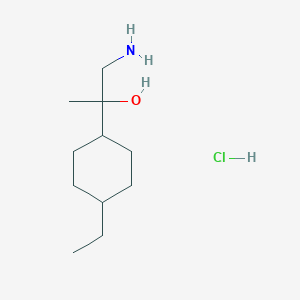

![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)
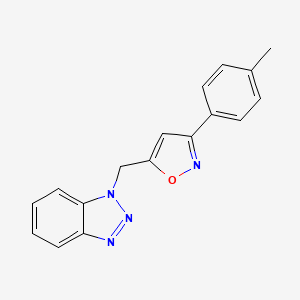
![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)
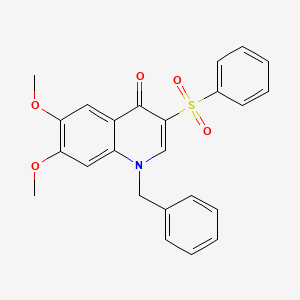
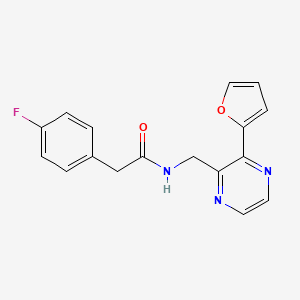
![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)
